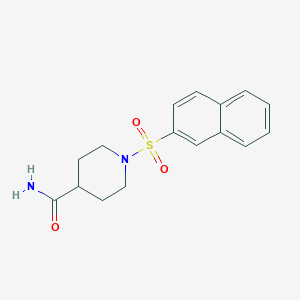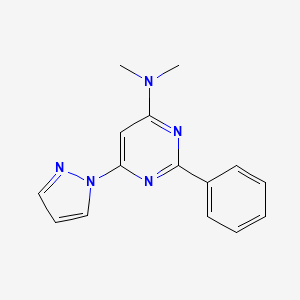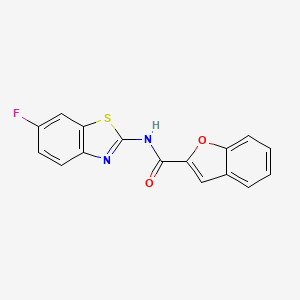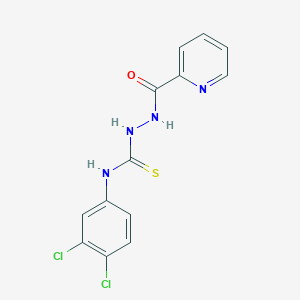![molecular formula C15H16ClN5O2 B5804966 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5804966.png)
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine (CNB-001) is a novel compound that has been synthesized and extensively researched for its potential applications in various fields of science. This compound is a potent antioxidant and has been shown to have neuroprotective effects in several studies.
作用機序
The mechanism of action of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine is not fully understood. However, it is believed that this compound exerts its neuroprotective effects by acting as an antioxidant. This compound scavenges free radicals and reactive oxygen species, which are known to cause cellular damage and death. This compound also inhibits the activation of inflammatory pathways, which can lead to neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, this compound has been shown to reduce amyloid-beta plaques and tau protein phosphorylation, which are two of the primary pathological hallmarks of the disease. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuronal damage.
実験室実験の利点と制限
One of the primary advantages of using 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine in lab experiments is its potency and specificity. This compound has been shown to have potent neuroprotective effects at low concentrations. Additionally, this compound is highly specific and does not interact with other molecules in the brain. However, one of the limitations of using this compound in lab experiments is its high cost. This compound is a novel compound, and its synthesis is complex and expensive.
将来の方向性
There are several future directions for research on 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine. One of the primary areas of research is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have potential applications in the treatment of traumatic brain injury and stroke. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, this compound is a novel compound that has been extensively researched for its potential applications in various fields of science. The synthesis of this compound involves the reaction of 2-chloro-5-nitrobenzyl chloride and 2-amino-4-(4-methylpiperazin-1-yl)pyrimidine in the presence of a base such as potassium carbonate. This compound has been shown to have potent neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases, traumatic brain injury, and stroke. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
合成法
The synthesis of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-5-nitrobenzyl chloride and 2-amino-4-(4-methylpiperazin-1-yl)pyrimidine in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a purity of more than 99%.
科学的研究の応用
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been extensively researched for its potential applications in various fields of science. One of the primary research areas is its neuroprotective effects. This compound has been shown to protect neuronal cells from oxidative stress and inflammation, which are two of the primary causes of neurodegeneration. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-[4-[(2-chloro-5-nitrophenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c16-14-3-2-13(21(22)23)10-12(14)11-19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFITCGGNQPLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-dimethylphenyl)sulfonyl]benzamide](/img/structure/B5804889.png)
![6-(4-chlorophenyl)-3-(3-pyridinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5804899.png)
![cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5804902.png)
![5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804906.png)
![2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5804922.png)
![ethyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5804933.png)
![N''-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5804942.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B5804943.png)


![N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide](/img/structure/B5804955.png)


![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)